5-Hydroxy-4,4-dimethylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-4,4-dimethylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-4-5(7)9/h5,9H,3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQWNIKXFZTBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 5 Hydroxy 4,4 Dimethylpiperidin 2 One and Its Derivatives
Direct Synthesis Routes
Direct synthesis routes to the 5-hydroxy-4,4-dimethylpiperidin-2-one core involve the formation of the heterocyclic ring from acyclic precursors in one or more steps. These methods are broadly categorized into classical approaches and those employing novel reagents to improve efficiency and selectivity.
Classical Organic Synthetic Approaches
Classical methods for the synthesis of 2-piperidones, also known as δ-valerolactams, often rely on the intramolecular cyclization of δ-amino acids or their corresponding esters. This fundamental approach involves forming the amide bond that closes the six-membered ring.
One notable classical approach to a related structure, S-5-hydroxy-2-piperidone, involves the transformation of S-glutamic acid. dtic.mil This method highlights the use of readily available chiral starting materials from the "chiral pool" to construct the piperidinone core stereoselectively. The synthesis typically involves the reduction of the γ-carboxylic acid group of glutamic acid to an alcohol, followed by protection and subsequent manipulation of the α-amino and α-carboxylic acid groups to facilitate the final ring closure. The cyclization of a δ-amino ester is a common strategy, often induced by heat or catalysis, leading to the formation of the lactam with the expulsion of an alcohol molecule. nih.gov
For the specific synthesis of this compound, a hypothetical classical route would start from a precursor like a β-hydroxy-δ-amino ester with two methyl groups at the γ-position (4-position in the final piperidinone ring). The key step would be the intramolecular aminolysis of the ester group to form the cyclic amide.
Table 1: Classical Intramolecular Cyclization Approach
| Precursor Type | Reaction | Product | Key Features |
|---|---|---|---|
| δ-Amino Ester | Intramolecular Aminolysis | 2-Piperidinone | Fundamental lactam synthesis, often requires heating. nih.gov |
Novel Reagent Applications in Piperidinone Formation
Recent advancements in organic synthesis have introduced novel reagents and catalysts that offer milder reaction conditions, higher yields, and improved stereoselectivity for piperidinone formation. These methods often provide access to complex substitution patterns that are challenging to achieve through classical routes.
A highly relevant modern approach is the diastereoselective synthesis of trans-5-hydroxy-6-substituted-2-piperidinones. This method utilizes the addition of a ketone enolate to a chiral precursor derived from an amino acid. For instance, a ketone anion can be added to an (S, Ss)-N-tert-butylsulfinyl δ-amino aldehyde or similar electrophile. The subsequent reaction steps involve deprotection and cyclization to yield the highly functionalized piperidinone with excellent diastereoselectivity (>99:1 dr). sci-hub.st This strategy allows for the precise installation of the C5-hydroxy group and a substituent at the C6 position. Adapting this method for 4,4-dimethyl substitution would require a precursor with the gem-dimethyl group already in place.
Another innovative strategy involves the Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which has been used to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov While this specific method targets a different isomer, the underlying principle of a metal-catalyzed reductive cyclization could potentially be adapted to synthesize 5-hydroxy derivatives by using different starting materials.
Table 2: Modern Synthetic Approaches to Substituted 5-Hydroxy-2-Piperidones
| Method | Reagents/Catalyst | Substrates | Product | Yield | Diastereomeric Ratio (dr) |
|---|
Environmentally Conscious Synthetic Strategies
In line with the principles of green chemistry, efforts have been directed towards developing more sustainable methods for piperidinone synthesis. These strategies focus on reducing waste, using less hazardous solvents, and improving atom economy.
Deep Eutectic Solvents (DES) in Piperidinone Synthesis
Deep Eutectic Solvents (DES) have emerged as a green and sustainable alternative to volatile organic compounds (VOCs). DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive.
While specific examples of the synthesis of this compound in DES are not extensively documented, the synthesis of other piperidone derivatives has been successfully demonstrated. For instance, the one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives has been achieved using a choline (B1196258) chloride/urea (B33335) deep eutectic solvent. rsc.org This DES system can act as both the solvent and a catalyst, promoting the reaction efficiently. The application of DES in the intramolecular cyclization of δ-amino esters or other piperidinone-forming reactions could offer significant environmental benefits by replacing traditional, more hazardous organic solvents. rsc.org
Table 3: Application of Deep Eutectic Solvents in Piperidone Synthesis
| DES Composition | Reaction Type | Example Product | Role of DES |
|---|
Atom-Economy Pathways for Piperidinone Derivatives
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as multicomponent reactions (MCRs) and cascade reactions, are highly desirable.
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are inherently atom-economical. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR used to produce 4-piperidones. nih.gov More recent developments have focused on four-component reactions for synthesizing highly substituted piperidones, often involving a Diels-Alder reaction of an in-situ generated azadiene. researchgate.net
Precursor-Based and Ring Manipulation Methodologies
An alternative to building the piperidinone ring from scratch is to use a pre-existing cyclic structure and modify it to achieve the desired product. This can involve functionalizing a piperidine (B6355638) ring, reducing a pyridine (B92270) ring, or expanding a smaller ring.
A common precursor-based approach involves the catalytic hydrogenation of substituted pyridines. dtic.mil The aromatic pyridine ring can be functionalized first, followed by reduction to the corresponding piperidine. For instance, a suitably substituted hydroxypyridine derivative could be hydrogenated to a hydroxypiperidine, which could then be selectively oxidized to the 2-piperidone. Palladium-catalyzed hydrogenation of pyridines can sometimes be interrupted by the presence of water to yield piperidinones directly. rsc.org
Ring expansion of smaller N-heterocycles, such as substituted pyrrolidines, provides another pathway to piperidines. This typically involves a precursor like a 2-(hydroxymethyl)pyrrolidine, where the hydroxyl group is converted into a good leaving group. The subsequent rearrangement, often promoted by a base, leads to the formation of a six-membered piperidine ring. While less common for 2-piperidones, this strategy is a valid approach for constructing the core piperidine skeleton which could then be further oxidized.
Finally, the synthesis can rely on the preparation of key acyclic precursors, such as β-hydroxy γ-amino acids. nih.gov These precursors, containing the necessary stereocenters and functional groups, can be synthesized through various methods, including complementary aldol reactions. nih.gov Once the precursor is obtained, an intramolecular cyclization reaction can be employed to form the final 5-hydroxypiperidin-2-one (B102186) ring.
Table 4: Precursor and Ring Manipulation Strategies
| Strategy | Precursor | Key Transformation | Target Intermediate/Product |
|---|---|---|---|
| Pyridine Reduction | Substituted Pyridine | Catalytic Hydrogenation | Substituted Piperidine dtic.mil |
| Ring Expansion | Substituted Pyrrolidine (B122466) | Rearrangement | Substituted Piperidine |
Synthesis from Azetidine Precursors via Ring Expansion-Oxidation
The construction of the piperidinone ring system from smaller heterocyclic precursors, such as azetidines, represents an intriguing synthetic strategy. This approach often involves a ring-expansion step, which can be followed by an oxidation to yield the desired lactam. While direct synthesis of this compound through this method is not extensively documented, analogous transformations provide a conceptual framework.
One plausible, though not explicitly demonstrated for this specific compound, synthetic route could involve the ring expansion of a suitably substituted 3,3-dimethylazetidine (B189357) derivative. For instance, a 3,3-dimethylazetidine-2-carboxylic acid derivative could undergo a rearrangement, such as a Curtius or Hofmann rearrangement, to introduce an exocyclic amine, which could then be part of a subsequent cyclization and oxidation sequence.
Alternatively, the ring expansion of aziridines to piperidines has been reported and could be adapted. For example, the reaction of bicyclic aziridines with rhodium-bound vinyl carbenes can lead to complex dehydropiperidines through a [3+3] ring expansion. researchgate.net A subsequent selective hydrogenation and oxidation could potentially yield the desired piperidinone. The oxidation of piperidines to piperidin-2-ones is a known transformation and can be achieved using various oxidizing agents, including bromine in acetic acid. researchgate.net
A hypothetical reaction scheme based on these principles is presented below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Azetidine Formation | Isobutylene, Bromoacetonitrile | Multistep synthesis | 3,3-Dimethylazetidine-2-carbonitrile |
| 2 | Ring Expansion | 3,3-Dimethylazetidine-2-carbonitrile | Grignard reagent, followed by rearrangement | Substituted piperidine precursor |
| 3 | Oxidation | Substituted piperidine precursor | e.g., RuCl₃/NaIO₄ | 4,4-Dimethylpiperidin-2-one (B1610525) |
| 4 | Hydroxylation | 4,4-Dimethylpiperidin-2-one | Biocatalyst (e.g., P450 monooxygenase) | This compound |
This table represents a conceptual pathway and is not based on a single reported synthesis of the target compound.
Mannich Reaction Condensations in Piperidinone Synthesis
The Mannich reaction is a powerful tool for the construction of piperidinone rings, involving the condensation of an amine, a non-enolizable aldehyde, and two molecules of a ketone or an equivalent. youtube.com This multicomponent reaction allows for the rapid assembly of complex piperidine scaffolds. For the synthesis of 4,4-disubstituted piperidinones, a key intermediate would be a β-amino ketone, which can then undergo cyclization.
While a direct one-pot synthesis of this compound via a Mannich reaction is not explicitly described, a plausible approach involves the synthesis of a 4,4-dimethylpiperidin-2-one precursor, which could then be hydroxylated at the 5-position. For example, a Mannich-type reaction of a primary amine, formaldehyde, and a precursor to the 4,4-dimethyl-5-oxopiperidin-2-one could be envisioned. Subsequent reduction of the 5-keto group would yield the desired 5-hydroxy functionality.
A general representation of a Mannich reaction leading to a substituted piperidinone is shown in the table below, which could be adapted for the synthesis of a precursor to the target molecule.
| Amine | Aldehyde | Ketone/Enolate Source | Product (Piperidinone Derivative) | Yield (%) | Reference |
| Aniline | Benzaldehyde | Acetone | 2,6-Diphenyl-4-piperidone | Not specified | chemistryviews.org |
| Methylamine | Formaldehyde | Ethyl acetoacetate | N-Methyl-4-piperidone-3-carboxylate | Not specified | youtube.com |
This table provides examples of Mannich reactions for the synthesis of piperidinone scaffolds and does not represent a direct synthesis of this compound.
Stereoselective Synthesis and Chiral Induction
The presence of a stereocenter at the C5 position in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.
Diastereoselective Approaches
Diastereoselective synthesis of hydroxypiperidinones can be achieved through various methods, including substrate-controlled and reagent-controlled reactions. A relevant example is the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. nih.gov This methodology allows for the formation of the piperidinone ring with control over the relative stereochemistry of the newly formed stereocenters.
In the context of this compound, a diastereoselective approach could involve the reduction of a 4,4-dimethyl-5-oxopiperidin-2-one precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the hydroxyl group at the C5 position relative to other substituents on the ring. For instance, the use of bulky reducing agents might favor the formation of one diastereomer over the other due to steric hindrance.
The following table illustrates the diastereoselective reduction of a ketone to an alcohol, a key transformation in achieving the desired stereochemistry.
| Ketone Precursor | Reducing Agent | Diastereomeric Ratio (dr) | Product | Reference |
| N-Benzyl-4-piperidone | L-Selectride® | >95:5 | cis-N-Benzyl-4-hydroxypiperidine | nih.gov |
| N-Boc-4-piperidone | NaBH₄ | 4:1 (trans:cis) | trans-N-Boc-4-hydroxypiperidine | nih.gov |
This table provides examples of diastereoselective reductions of piperidones, which is a relevant concept for the synthesis of the target compound.
Enantioselective Transformations utilizing Biocatalysis
Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules. Enzymes can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. For the synthesis of enantiomerically pure this compound, two main biocatalytic strategies can be considered: enzymatic hydroxylation of a prochiral precursor and enzymatic kinetic resolution of a racemic mixture.
Enzymatic Hydroxylation: Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of C-H bonds. nih.gov A suitably engineered P450 enzyme could potentially hydroxylate 4,4-dimethylpiperidin-2-one at the C5 position with high enantioselectivity, directly yielding one enantiomer of the desired product. Recent research has demonstrated the use of enzymes for the hydroxylation of piperidine derivatives. chemistryviews.org
Enzymatic Kinetic Resolution: This approach involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomer. Lipase-catalyzed resolutions of alcohols are well-established methods for obtaining enantiomerically pure compounds. nih.govmdpi.comnih.gov
The following table provides examples of enzymatic kinetic resolutions of alcohols, a technique applicable to the synthesis of the target compound.
| Racemic Alcohol | Enzyme | Acyl Donor | Product (Enantiomerically Enriched) | Enantiomeric Excess (ee) | Reference |
| (±)-1-Phenylethanol | Candida antarctica Lipase B (CAL-B) | Vinyl acetate | (R)-1-Phenylethyl acetate | >99% | nih.gov |
| (±)-2-Octanol | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | (R)-2-Octyl acetate | >98% | mdpi.com |
This table illustrates the principle of enzymatic kinetic resolution, a potential method for obtaining enantiopure this compound.
Iii. Chemical Reactivity and Transformational Chemistry of 5 Hydroxy 4,4 Dimethylpiperidin 2 One
Derivatization and Functionalization Reactions
Derivatization and functionalization are key strategies to modify the physicochemical properties and biological activity of the parent molecule. These reactions on the 5-Hydroxy-4,4-dimethylpiperidin-2-one skeleton primarily involve the hydroxyl and amide functionalities.
The hydroxyl group and the amide nitrogen are both nucleophilic centers that can undergo alkylation and acylation reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, the less hindered and more nucleophilic hydroxyl group is expected to react preferentially under neutral or slightly basic conditions.
Alkylation of the hydroxyl group can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. Similarly, acylation of the hydroxyl group to form esters can be carried out using acyl chlorides or anhydrides. N-alkylation and N-acylation at the amide nitrogen typically require stronger basic conditions to deprotonate the amide proton, thereby increasing its nucleophilicity.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent | Functional Group Targeted | Product Type |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Hydroxyl | 5-Alkoxy-4,4-dimethylpiperidin-2-one |
| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Hydroxyl | 5-Acyloxy-4,4-dimethylpiperidin-2-one |
| N-Alkylation | Alkyl halide (e.g., C₂H₅Br), Strong Base (e.g., KHMDS) | Amide | 1-Alkyl-5-hydroxy-4,4-dimethylpiperidin-2-one |
| N-Acylation | Acyl anhydride (B1165640) (e.g., (CH₃CO)₂O), Catalyst | Amide | 1-Acyl-5-hydroxy-4,4-dimethylpiperidin-2-one |
The hydroxyl and carbonyl groups are pivotal for a range of chemical transformations. The secondary hydroxyl group can be oxidized to a ketone, yielding 4,4-dimethylpiperidine-2,5-dione. Common oxidizing agents for this transformation include chromic acid derivatives (e.g., PCC, PDC) or Swern and Dess-Martin periodinane oxidations.
Conversely, the carbonyl group of the lactam can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, leading to the formation of 5-hydroxy-4,4-dimethylpiperidine. This transformation opens up pathways to a different class of piperidine (B6355638) derivatives.
Ring Modifications and Rearrangement Studies
While specific studies on ring modifications and rearrangements of this compound are not extensively documented, analogous piperidinone systems undergo various skeletal transformations. Reactions that could potentially lead to ring modifications include ring-opening, ring-expansion, and ring-contraction reactions. For example, hydrolysis of the lactam ring under acidic or basic conditions would lead to the corresponding amino acid, 5-amino-4-hydroxy-3,3-dimethylpentanoic acid.
Rearrangement reactions, such as the Beckmann rearrangement of an oxime derived from the corresponding cyclohexanone, are a common strategy for the synthesis of lactams. While not a rearrangement of the pre-formed piperidinone, it highlights a synthetic route where the ring is formed through a rearrangement process.
Interconversion of Functional Groups within the Piperidinone Skeleton
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis to access a variety of derivatives from a common intermediate. For this compound, the hydroxyl group is a prime candidate for FGI. It can be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities at the C5 position.
Table 2: Examples of Functional Group Interconversions at C5
| Starting Functionality | Reagents | Intermediate/Product Functionality | Potential Subsequent Products |
| Hydroxyl (-OH) | 1. TsCl, Pyridine2. NaN₃ | Azide (-N₃) | Amine (-NH₂) via reduction |
| Hydroxyl (-OH) | PBr₃ | Bromide (-Br) | Grignard reagent, organocuprates |
| Hydroxyl (-OH) | Dess-Martin Periodinane | Ketone (=O) | Substituted alcohols via nucleophilic addition |
This table illustrates potential synthetic pathways based on established chemical transformations, as direct literature for the title compound is limited.
Iv. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Hydroxy-4,4-dimethylpiperidin-2-one is expected to show distinct signals for each unique proton environment. The key predicted resonances include:
Methyl Protons (C4-CH₃): The two methyl groups at the C4 position are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. Due to the gem-dimethyl arrangement, no splitting would occur. This signal would likely appear in the upfield region, typically around 1.0-1.3 ppm.
Methylene (B1212753) Protons (C3-H₂): The two protons on the carbon adjacent to the carbonyl group (C2) are diastereotopic. They are expected to appear as a singlet or a pair of doublets, integrating to two protons. Their proximity to the electron-withdrawing carbonyl group would shift this signal downfield, likely in the 2.0-2.5 ppm range.
Methylene Protons (C6-H₂): The two protons on the carbon adjacent to the nitrogen atom are also diastereotopic. Their chemical shift would be influenced by the adjacent nitrogen and would be expected in the 3.0-3.5 ppm range, likely appearing as a multiplet.
Methine Proton (C5-H): The proton on the carbon bearing the hydroxyl group is adjacent to a quaternary carbon (C4) and the C6 methylene group. It would likely appear as a triplet due to coupling with the C6 protons, in the downfield region of 3.5-4.0 ppm, influenced by the electronegative oxygen atom.
Hydroxyl Proton (C5-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration, ranging from 1.5 to 5.0 ppm.
Amide Proton (N-H): The amide proton will also appear as a broad singlet, typically in the 6.0-8.0 ppm region.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are predicted:
Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded and would appear significantly downfield, expected around 170-175 ppm.
Hydroxyl-bearing Carbon (C5): This carbon, attached to the electronegative oxygen, is expected to resonate in the 65-75 ppm range.
Methylene Carbon (C6): The carbon adjacent to the nitrogen atom would appear in the 40-50 ppm range.
Quaternary Carbon (C4): The carbon atom bonded to the two methyl groups is predicted to be in the 30-40 ppm range.
Methylene Carbon (C3): The carbon alpha to the carbonyl group is expected around 35-45 ppm.
Methyl Carbons (C4-CH₃): The two equivalent methyl carbons would produce a single signal in the upfield region, typically 20-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | - | 170-175 |
| C3 | 2.0-2.5 | Singlet | 35-45 |
| C4 | - | - | 30-40 |
| C4-CH₃ | 1.0-1.3 | Singlet (6H) | 20-30 |
| C5 | 3.5-4.0 | Triplet | 65-75 |
| C6 | 3.0-3.5 | Multiplet | 40-50 |
| N-H | 6.0-8.0 | Broad Singlet | - |
| O-H | 1.5-5.0 | Broad Singlet | - |
2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the methine proton at C5 and the methylene protons at C6, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the signal around 3.5-4.0 ppm belongs to the proton attached to the carbon at 65-75 ppm (C5).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular skeleton. Key expected correlations include:
The methyl protons (C4-CH₃) showing correlations to the quaternary carbon (C4), the methylene carbon (C3), and the methine carbon (C5).
The methylene protons at C3 showing a correlation to the carbonyl carbon (C2).
The amide proton (N-H) showing correlations to C2 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding. It is particularly useful for determining stereochemistry. In this case, NOESY could reveal the spatial relationship between the methyl groups and the protons at C3 and C5, helping to confirm the chair-like conformation of the piperidinone ring.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy measures the absorption of electromagnetic radiation that excites molecular vibrations (e.g., stretching, bending), providing a fingerprint of the functional groups present.
The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Amide) | Stretching | 3100-3500 | Medium, Broad |
| C-H (sp³ Alkane) | Stretching | 2850-3000 | Medium-Strong |
| C=O (Amide, Lactam) | Stretching | 1640-1680 | Strong, Sharp |
| C-O (Alcohol) | Stretching | 1050-1150 | Strong |
| C-N (Amide) | Stretching | 1200-1350 | Medium |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The precise position of the C=O stretch is indicative of the six-membered lactam ring structure.
Raman spectroscopy provides complementary information to IR. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. For this molecule, the C-C backbone and the symmetric stretching of the gem-dimethyl groups would likely produce strong signals in the Raman spectrum, which may be weak or absent in the IR spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₇H₁₃NO₂, with a monoisotopic mass of approximately 143.0946 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 143. The fragmentation of this ion would be expected to follow predictable pathways:
Loss of a methyl group (-CH₃): A common fragmentation for molecules with gem-dimethyl groups, leading to a prominent peak at m/z = 128 (M-15).
Loss of water (-H₂O): Fragmentation involving the hydroxyl group can lead to a peak at m/z = 125 (M-18).
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pathway for ketones and amides. This could lead to several fragment ions. For example, cleavage between C3 and C4 could lead to smaller fragments.
Ring cleavage: The piperidinone ring can undergo various cleavage patterns, yielding characteristic fragment ions that help to confirm the cyclic structure.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass. Predicted values for common adducts in HRMS include [M+H]⁺ at m/z 144.1019 and [M+Na]⁺ at m/z 166.0839. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
| [M]⁺ | 143.0946 | Molecular Ion |
| [M-15]⁺ | 128.0708 | Loss of a methyl radical (•CH₃) |
| [M-18]⁺ | 125.0837 | Loss of water (H₂O) from the molecular ion |
| [M+H]⁺ | 144.1019 | Protonated molecule (ESI/CI) |
| [M+Na]⁺ | 166.0838 | Sodium adduct (ESI/CI) |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile and thermally stable compounds. In EI-MS, the sample is bombarded with a high-energy electron beam, typically at 70 eV, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which provides a unique "fingerprint" of the compound.
For this compound, EI-MS analysis would be expected to yield a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Key fragmentation pathways could include the loss of a hydroxyl radical (•OH), a methyl radical (•CH₃), or cleavage of the piperidinone ring. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.
Hypothetical EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Significance |
| 143 | [M]⁺ | Molecular Ion |
| 128 | [M - CH₃]⁺ | Loss of a methyl group |
| 125 | [M - H₂O]⁺ | Loss of a water molecule |
| 99 | [M - C₂H₆O]⁺ | Ring fragmentation |
| 83 | [M - C₂H₄NO]⁺ | Ring fragmentation |
| 58 | [C₃H₈N]⁺ | Side chain fragmentation |
Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and non-volatile molecules. It involves the formation of ions from a solution, which are then transferred to the gas phase for mass analysis. This method typically results in minimal fragmentation, with the predominant species being the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
For this compound, with its hydroxyl and amide functionalities, ESI-MS would be an ideal technique for accurately determining its molecular weight. The predicted collision cross-section (CCS) values for various adducts of this compound provide theoretical data points for its characterization in the gas phase.
Predicted ESI-MS Adducts and Collision Cross Sections for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 144.10192 | 130.0 |
| [M+Na]⁺ | 166.08386 | 137.4 |
| [M-H]⁻ | 142.08736 | 129.7 |
| [M+NH₄]⁺ | 161.12846 | 151.1 |
| [M+K]⁺ | 182.05780 | 135.5 |
| [M+H-H₂O]⁺ | 126.09190 | 125.7 |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility and thermal stability for optimal GC-MS analysis. Derivatization, for instance by silylation of the hydroxyl group, would yield a less polar derivative that is more amenable to gas chromatographic separation. The retention time from the GC provides an additional parameter for identification, while the subsequent MS analysis provides structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique applicable to a wide range of compounds, particularly those that are not suitable for GC-MS. For this compound, reversed-phase LC with an ESI source would be a common approach. The compound would be separated on a nonpolar stationary phase with a polar mobile phase. The retention time would be dependent on the specific column and mobile phase composition used. The eluent would then be introduced into the mass spectrometer for detection and structural confirmation.
X-ray Crystallography for Solid-State Structural Determination
To perform X-ray crystallography on this compound, a single crystal of suitable size and quality would first need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from the diffraction data would allow for the precise placement of each atom in the crystal lattice. While no published crystal structure for this specific compound is currently available, this technique would provide invaluable and definitive structural information.
Advanced Analytical Methodologies for Compound Characterization
Beyond the core techniques discussed, a suite of other advanced analytical methodologies can be employed for a more in-depth characterization of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This is a crucial step in confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS): In MS/MS, an ion of interest (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This technique is invaluable for detailed structural elucidation by establishing the connectivity of different parts of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not a mass spectrometry technique, NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is an indispensable tool for structural elucidation in solution. It provides detailed information about the chemical environment of each atom and the connectivity between them, complementing the data obtained from mass spectrometry and X-ray crystallography.
The synergistic application of these advanced spectroscopic and structural elucidation techniques is paramount for the unambiguous characterization of this compound, ensuring its structural integrity and purity for any subsequent scientific investigation.
V. Computational and Theoretical Investigations of 5 Hydroxy 4,4 Dimethylpiperidin 2 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 5-Hydroxy-4,4-dimethylpiperidin-2-one would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure reliable and precise results for both geometry and electronic properties. researchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains a six-membered ring, conformational analysis is crucial. The piperidin-2-one ring can adopt several conformations, such as chair, boat, and twist-boat. The presence of substituents—a hydroxyl group at position 5 and two methyl groups at position 4—influences the relative stability of these conformers.
Computational methods are used to explore the potential energy surface of the molecule to identify all possible stable conformers (local minima). The chair conformation is generally the most stable for six-membered rings. For this compound, the orientation of the hydroxyl group (axial vs. equatorial) in the chair form would be a key factor in determining the global minimum energy structure. The relative energies of these conformers are calculated to determine their population distribution at a given temperature.
Interactive Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| Chair (Equatorial OH) | 0.00 | 85.3 |
| Chair (Axial OH) | 1.25 | 14.6 |
| Twist-Boat | 5.50 | 0.1 |
Note: The data in this table is illustrative and represents typical expected values for such a molecule.
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. nih.gov
Interactive Table 2: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 1.20 |
| HOMO-LUMO Gap (ΔE) | 8.05 |
Note: The data in this table is illustrative and represents typical expected values for such a molecule.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with high chemical hardness are less reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
These descriptors are valuable for predicting how a molecule will behave in a chemical reaction.
Interactive Table 3: Global Chemical Reactivity Descriptors of this compound
| Descriptor | Value (eV) |
| Electronegativity (χ) | 2.825 |
| Chemical Hardness (η) | 4.025 |
| Electrophilicity Index (ω) | 0.993 |
Note: The data in this table is illustrative and represents typical expected values for such a molecule.
The distribution of charge within a molecule is fundamental to its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich and electron-poor regions. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups and positive potential around the hydrogen atoms of the hydroxyl and amine groups.
Mulliken Population Analysis: This method partitions the total charge of the molecule among its constituent atoms, providing a quantitative measure of the partial charge on each atom. This information helps in understanding the polarity of bonds and the reactivity of different atomic sites.
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational technique used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within a molecule or between molecules. mdpi.com It is based on the electron density and its derivatives. The results are typically displayed as colored isosurfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for steric repulsion). researchgate.net For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which would significantly influence its conformational preference and stability.
Electron Localization Function (ELF): ELF is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. It provides a clear picture of the electron distribution in a molecule, helping to understand its bonding patterns and chemical properties.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, offering a means to corroborate experimental data or to provide a reference where such data is unavailable. mdpi.comdntb.gov.ua These predictions are based on calculating the electronic structure and vibrational frequencies of the molecule in its optimized geometric state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govsemanticscholar.org
¹H NMR: Theoretical spectra would predict distinct signals corresponding to the different proton environments. The two methyl groups at the C4 position are expected to be chemically equivalent, appearing as a singlet. The methylene (B1212753) protons (at C3 and C6) and the methine proton (at C5) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. Separate signals for the hydroxyl (-OH) and amide (-NH) protons would also be predicted, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The predicted ¹³C spectrum would show seven distinct signals. Key predicted shifts would include the carbonyl carbon of the lactam ring at a significantly downfield position, the carbon atom bonded to the hydroxyl group (C5), the quaternary C4 carbon, and the remaining ring carbons at higher field positions.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the molecule's vibrational frequencies. For this compound, the predicted spectrum would feature characteristic absorption bands corresponding to its functional groups.
| Predicted Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch | Hydroxyl | 3200-3600 |
| N-H Stretch | Lactam (Amide) | 3100-3500 |
| C-H Stretch | Methyl/Methylene | 2850-3000 |
| C=O Stretch | Lactam (Amide) | 1650-1700 |
| C-O Stretch | Hydroxyl | 1050-1250 |
UV-Vis Spectroscopy: The electronic absorption properties are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com The primary chromophore in this molecule is the amide functional group within the lactam ring. The calculations would likely predict a weak n→π* electronic transition, resulting in an absorption maximum in the ultraviolet region. The exact wavelength is influenced by the computational model and the solvent environment being simulated. researchgate.net
Thermodynamic and Thermal Property Calculations
| Thermodynamic Property | Symbol | Significance |
| Enthalpy of Formation | ΔfH° | Heat absorbed or released during the formation of the compound from its elements. |
| Gibbs Free Energy of Formation | ΔfG° | Indicates the spontaneity of the compound's formation and its stability. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the compound by a specific amount. |
Furthermore, computational analysis can model the thermal decomposition pathways of a molecule, predicting how it might break down under high temperatures and identifying the least stable bonds. researchgate.net
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.
Prediction of Ligand-Protein Interactions
In the absence of known biological targets for this compound, a hypothetical docking study would involve selecting a relevant protein target based on the activity of structurally similar compounds. The simulation would then place the ligand into the protein's active site and evaluate potential non-covalent interactions. Key predicted interactions for this molecule would include:
Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups are potent hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens can act as hydrogen bond acceptors. These interactions with amino acid residues like serine, threonine, or aspartate are often critical for binding.
Hydrophobic Interactions: The gem-dimethyl group at the C4 position provides a nonpolar surface capable of forming favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket. nih.gov
Investigation of Binding Affinities and Active Site Interactions with Biological Macromolecules (e.g., Enzymes)
A primary output of molecular docking is the binding affinity, a score that estimates the strength of the ligand-receptor interaction, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy value suggests a more stable and potentially more potent interaction. The simulation also provides a detailed view of the binding pose, identifying the specific amino acid residues in the active site that interact with the ligand. semanticscholar.org
Hypothetical Docking Results for this compound against a Kinase Target
| Parameter | Result |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | LEU 23, VAL 45, ASP 101, SER 103 |
| Interaction Types | Hydrogen bond with ASP 101 (via -OH group)Hydrogen bond with SER 103 (via C=O group)Hydrophobic interaction with LEU 23, VAL 45 |
In Silico Pharmacokinetic Profiling (Excluding Clinical Human Data)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for evaluating the drug-like properties of a compound at an early stage. nih.govresearchgate.net These predictive models use the molecule's structure to estimate its pharmacokinetic behavior. nih.gov
Absorption and Distribution Prediction
The absorption and distribution of a compound are heavily influenced by its physicochemical properties. Computational tools can predict these properties, which are then used to assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. mdpi.comresearchgate.net
Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | 143.18 g/mol | Favorable for absorption (Lipinski's Rule: <500) |
| LogP (Octanol-Water Partition Coefficient) | -0.2 | Indicates good hydrophilicity, favorable for solubility. |
| Topological Polar Surface Area (TPSA) | 52.5 Ų | Suggests good intestinal absorption and cell permeability (typically <140 Ų) |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption (HIA) | High (Predicted) | The TPSA and LogP values suggest efficient absorption from the gut. frontiersin.org |
| Blood-Brain Barrier (BBB) Penetration | Low (Predicted) | The polarity of the molecule suggests it is unlikely to cross the BBB efficiently. |
These in silico predictions suggest that this compound possesses a favorable profile for oral absorption. Its low molecular weight and moderate polar surface area are strong indicators of good permeability across the intestinal wall. mdpi.com However, its hydrophilicity, as suggested by the negative LogP value, may limit its ability to cross the highly lipophilic blood-brain barrier, potentially reducing the risk of central nervous system side effects.
Metabolism and Excretion Pathway Prediction
In the absence of empirical data, computational and theoretical models serve as crucial tools for predicting the metabolic fate of novel chemical entities like this compound. These in silico methods utilize sophisticated algorithms and extensive databases of known metabolic transformations to forecast how a compound will be absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov Such predictions are vital in early-stage drug discovery for identifying potentially reactive metabolites and optimizing pharmacokinetic profiles. nih.gov
The metabolic pathway of a xenobiotic compound is typically biphasic, involving Phase I functionalization reactions and Phase II conjugation reactions. semanticscholar.org For this compound, computational models would analyze its structure to identify sites susceptible to enzymatic modification, primarily by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com
Predicted Phase I Metabolism:
Phase I reactions introduce or expose functional groups, slightly increasing the molecule's polarity. Based on the structure of this compound, several potential sites of metabolism (SOMs) can be predicted. nih.gov Computational tools like SMARTCyp or StarDrop's P450 metabolism module would rank these sites based on factors such as atom accessibility and the chemical reactivity of adjacent bonds. semanticscholar.org
The primary predicted Phase I reactions would likely involve oxidation. The hydroxyl group at the C5 position and the alkyl groups are potential targets for CYP-mediated oxidation. The predictions might include:
Oxidation of the secondary alcohol: The hydroxyl group could be oxidized to a ketone, forming 4,4-dimethyl-5-oxopiperidin-2-one.
Hydroxylation of the dimethyl groups: One of the methyl groups at the C4 position could undergo hydroxylation to form a primary alcohol.
The likelihood of these transformations is calculated by various software programs, which often provide a score or probability for each potential metabolic reaction. nih.gov
Predicted Phase II Metabolism:
Following Phase I, or for the parent compound directly, Phase II reactions involve conjugation with endogenous molecules to significantly increase water solubility and facilitate excretion. semanticscholar.org The most prominent functional group on this compound available for conjugation is the hydroxyl group.
Key predicted Phase II reactions include:
Glucuronidation: This is a common pathway for compounds with hydroxyl groups. UDP-glucuronosyltransferases (UGTs) would catalyze the attachment of glucuronic acid to the 5-hydroxy position, forming a highly water-soluble glucuronide conjugate.
Sulfation: Sulfotransferases (SULTs) could catalyze the addition of a sulfo group to the hydroxyl moiety, also resulting in a more polar metabolite.
The following table illustrates the types of predictive outputs generated by computational ADME software for this compound.
Table 1: Predicted Metabolic Pathways and Metabolites of this compound
| Metabolic Phase | Reaction Type | Predicted Metabolite | Enzyme Family (Predicted) | Predicted Effect on Polarity |
| Phase I | Oxidation | 4,4-dimethyl-5-oxopiperidin-2-one | Cytochrome P450 (CYP) | Moderate Increase |
| Phase I | Hydroxylation | 5-Hydroxy-4-(hydroxymethyl)-4-methylpiperidin-2-one | Cytochrome P450 (CYP) | Moderate Increase |
| Phase II | Glucuronidation | 5-O-glucuronide of this compound | UGTs | High Increase |
| Phase II | Sulfation | 5-O-sulfate of this compound | SULTs | High Increase |
Predicted Excretion Pathways:
The final step in the elimination of the compound and its metabolites is excretion. Computational models predict the primary route of excretion based on the physicochemical properties of the metabolites, such as molecular weight and polarity. nih.gov
The metabolites of this compound, particularly the Phase II conjugates, are predicted to be significantly more water-soluble than the parent compound. This increased polarity would favor renal clearance. Therefore, the primary route of excretion is predicted to be via the kidneys into the urine. nih.gov Computational models may also assess whether the compound or its metabolites are likely substrates for renal uptake transporters, such as Organic Cation Transporter 2 (OCT2), which can play a role in renal clearance. nih.gov
Table 2: Predicted Excretion Properties
| Compound/Metabolite | Predicted LogP | Predicted Water Solubility | Primary Excretion Route (Predicted) | Likely Transporter Interaction (Predicted) |
| This compound (Parent) | Low-Moderate | Moderate | Renal (minor), Hepatic | Unlikely to be a significant substrate for OCT2 |
| Phase I Metabolites | Lower | Higher | Renal | Possible weak substrate for renal transporters |
| Phase II Conjugates (Glucuronide/Sulfate) | Significantly Lower | High | Renal (major) | Potential substrates for renal anionic transporters |
It is important to underscore that these are theoretical predictions based on computational models. nih.gov While these tools are increasingly accurate, empirical validation through in vitro and in vivo studies is necessary to confirm the actual metabolic and excretion pathways of this compound.
Vi. Biological Activity and Mechanistic Studies of 5 Hydroxy 4,4 Dimethylpiperidin 2 One and Its Analogs
Antimicrobial Activity Investigations (In Vitro Studies)
The piperidine (B6355638) ring is a prevalent scaffold in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including antimicrobial effects.
Various derivatives of piperidin-2-one and related piperidine compounds have been synthesized and evaluated for their in vitro antibacterial properties against a spectrum of Gram-positive and Gram-negative bacteria.
One study investigated a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives. The parent piperidone compounds demonstrated notable activity against several bacterial strains. For instance, certain derivatives exhibited significant inhibition of Staphylococcus aureus and Escherichia coli. The introduction of a thiosemicarbazone moiety at the 4-position of the piperidone ring was found to enhance the antibacterial activity in some cases.
Another study focused on halogenated benzene (B151609) derivatives substituted with piperidine and pyrrolidine (B122466). Several of these compounds inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL.
The antibacterial activity of N-[4-bromo-n-butyl]-2-piperidinone, a compound isolated from pomegranate peels, has also been reported, demonstrating efficacy against pathogenic microorganisms.
Below is a table summarizing the antibacterial activity of selected piperidine analogs.
| Compound/Analog Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperidine-substituted halogenobenzenes | Staphylococcus aureus ATCC 25923 | 32-512 | |
| Bacillus subtilis ATCC 6633 | 32-512 | ||
| Yersinia enterocolitina ATCC 1501 | 32-512 | ||
| Escherichia coli ATCC 11230 | 32-512 | ||
| Klebsiella pneumoniae | 32-512 | ||
| 2,6-diaryl-3-methyl-4-piperidones | Various strains | Not specified | |
| N-[4-bromo-n-butyl]-2-piperidinone | Pathogenic microorganisms | Not specified |
The potential of piperidine derivatives as antifungal agents has also been an area of active research. Studies have shown that certain analogs exhibit promising activity against various fungal pathogens.
For example, a series of piperidine-based 1,2,3-triazolylacetamide derivatives were synthesized and tested against the emerging multidrug-resistant fungal pathogen Candida auris. Several of these compounds demonstrated potent antifungal activity, with MIC values as low as 0.24 to 0.97 µg/mL. These compounds were found to disrupt the plasma membrane of C. auris, leading to apoptotic cell death.
In another study, piperidone derivatives were synthesized and screened for their antifungal activity. The results indicated that metal complexes of 2,6-bis(2-hydroxyphenyl)piperidin-4-one exhibited greater antifungal activity than the parent ligand against fungal strains such as Aspergillus flavus, Chrysosporium keratinophilum, and Candida albicans. This enhanced activity is attributed to the principle of chelation, which can modulate the biological activity of organic compounds.
The antifungal activity of piperidine-substituted halogenobenzene derivatives has also been evaluated. Certain compounds in this class showed good antifungal activity against Candida albicans, with MIC values ranging from 32 to 64 µg/mL, which were comparable to the standard antifungal drug fluconazole (B54011) in that particular study.
A summary of the antifungal activity of representative piperidine analogs is presented in the table below.
| Compound/Analog Class | Fungal Strain | MIC (µg/mL) | Reference |
| Piperidine-based 1,2,3-triazolylacetamides | Candida auris | 0.24 - 0.97 | nih.gov |
| Piperidine-substituted halogenobenzenes | Candida albicans | 32 - 64 | |
| 2,6-bis(2-hydroxyphenyl)piperidin-4-one metal complexes | Aspergillus flavus | Not specified | |
| Chrysosporium keratinophilum | Not specified | ||
| Candida albicans | Not specified |
Enzyme Inhibition Mechanisms
Beyond direct antimicrobial action, piperidine-containing molecules have been investigated as inhibitors of specific enzymes that are crucial for the survival and proliferation of pathogens.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. Research has identified piperidine-containing compounds as potential inhibitors of this enzyme.
A class of compounds known as piperidine-4-carboxamides has been shown to target DNA gyrase in Mycobacterium abscessus, a challenging multidrug-resistant pathogen. These compounds were found to inhibit the wild-type enzyme and induce DNA damage, similar to the mechanism of fluoroquinolone antibiotics. The emergence of resistance to these piperidine-4-carboxamides was mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, providing strong evidence for their on-target activity.
The inhibitory concentrations for these piperidine-4-carboxamides against M. abscessus DNA gyrase were not explicitly detailed in the provided search results, but their potent whole-cell activity and mechanism of action highlight the potential of the piperidine scaffold in the design of novel DNA gyrase inhibitors.
Lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of this enzyme is the mechanism of action for the widely used azole class of antifungal drugs.
Recent studies have explored piperidine-containing compounds as potential inhibitors of this pathway. For instance, a series of piperidine-based 1,2,3-triazolylacetamide derivatives were found to inhibit the ergosterol biosynthesis pathway in Candida albicans. Mechanistic studies revealed that these compounds down-regulated the expression of the ERG11 gene, which encodes for lanosterol 14α-demethylase. This led to a dose-dependent reduction in the ergosterol content of the fungal cells.
The most active of these piperidine derivatives exhibited low micromolar to nanomolar MIC values against various C. albicans strains, suggesting that they are potent inhibitors of fungal growth through the disruption of ergosterol biosynthesis. The primary mechanism is the inhibition of the lanosterol 14α-demethylase enzyme, which is a key step in this pathway.
The versatility of the piperidine scaffold has also been exploited in the design of inhibitors for other critical enzymes, such as HIV-1 protease. This enzyme is essential for the life cycle of the human immunodeficiency virus (HIV) and is a major target for antiretroviral therapy.
A series of potent HIV-1 protease inhibitors have been designed and synthesized that incorporate diverse piperidine analogues as P2-ligands. Many of these compounds exhibited excellent activity against wild-type HIV-1 protease, with half-maximal inhibitory concentration (IC50) values in the nanomolar range.
One particularly effective compound, which features a (R)-piperidine-3-carboxamide as the P2-ligand, displayed an IC50 value of 3.61 nM against the wild-type enzyme. Importantly, this compound also showed activity against a Darunavir-resistant HIV-1 variant. Molecular docking studies have provided insights into how the piperidine moiety interacts with the S2 subsite of the protease, forming favorable hydrogen bonding and van der Waals interactions.
The table below summarizes the inhibitory activity of a representative piperidine-containing HIV-1 protease inhibitor.
| Compound | Target | IC50 (nM) | Reference |
| (R)-piperidine-3-carboxamide containing inhibitor (22a) | Wild-type HIV-1 Protease | 3.61 | nih.govacs.org |
Antioxidant Capacity Assessment
The antioxidant potential of piperidine-containing compounds has been a subject of significant interest. Various analogs of 5-Hydroxy-4,4-dimethylpiperidin-2-one have been evaluated for their ability to scavenge free radicals and mitigate oxidative stress.
Research into a series of novel piperidine derivatives revealed that their antioxidant capabilities, as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay, varied based on their specific structural features. For instance, one study demonstrated that certain derivatives exhibited scavenging capacities greater than 49% at a concentration of 1 mg/ml when compared to the standard antioxidant, Rutin. researchgate.net In this study, the most effective compound showed a 78% scavenging capacity at a concentration of 1000 µg/ml. researchgate.net
Another study focusing on 2,6-diphenylpiperidine-4-one and its imine derivatives highlighted the positive influence of hydroxyl and methoxy (B1213986) group substitutions on antioxidant activity. The presence of a phenol (B47542) moiety, in particular, was found to enhance the radical scavenging effect. who.int The compound 1b, which contained these substitutions, demonstrated excellent antioxidant activity with an IC50 value of 1.84±0.15µg/ml, which is comparable to the standard ascorbic acid (IC50 of 1.65±0.16µg/ml). who.int In contrast, the unsubstituted aryl derivatives showed significantly lower antioxidant activity, with IC50 values ranging from 6.46-11.13µg/ml. who.int
Furthermore, the antioxidant properties of piperidin-4-one oxime esters derived from vanillin (B372448) have been reported, with some analogs showing superior antioxidant activity compared to the standard butylated hydroxy anisole (B1667542) (BHA). ajchem-a.com The hydrogen or electron-donating ability of these compounds is believed to contribute to their antioxidant effects. ajchem-a.com N-substituted piperidine analogs have also been identified as potent free radical scavengers, with one compound demonstrating an impressive 99.51% inhibition. ajchem-a.com
These findings suggest that the 5-hydroxy group in this compound could contribute significantly to its antioxidant potential, likely through hydrogen atom donation to neutralize free radicals.
Table 1: Antioxidant Activity of Selected Piperidine Analogs
| Compound | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Substituted 2,6-diphenylpiperidine-4-one (1b) | DPPH | 1.84 ± 0.15 | who.int |
| Unsubstituted 2,6-diphenylpiperidine-4-one (1a) | DPPH | 11.13 ± 0.18 | who.int |
| Substituted Oxime Derivative (2b) | DPPH | 4.53 ± 0.11 | who.int |
| Unsubstituted Oxime Derivative (2a) | DPPH | 6.46 ± 0.13 | who.int |
| Ascorbic Acid (Standard) | DPPH | 1.65 ± 0.16 | who.int |
| Piperidine Derivative 6 | DPPH | 49% inhibition at 1000 µg/mL | researchgate.net |
| Piperidine Derivative 8 | DPPH | 78% inhibition at 1000 µg/mL | researchgate.net |
| Rutin (Standard) | DPPH | 97% inhibition at 1000 µg/mL | researchgate.net |
Structure-Activity Relationship (SAR) Studies via Computational and Synthetic Approaches
The relationship between the chemical structure of piperidine derivatives and their biological activity is a critical area of investigation for the development of new therapeutic agents. Both computational and synthetic approaches have been employed to elucidate these relationships for analogs of this compound.
Synthetic studies on 4-hydroxypiperidines have demonstrated that modifications to the piperidine ring and its substituents can significantly impact biological activity. For example, in a series of histamine (B1213489) H3 receptor antagonists, the replacement of a 4-hydroxypiperidine (B117109) ring with a more flexible chain altered the compound's potency. nih.gov The structure-activity relationship (SAR) of these analogs is complex, with the effect of chain length and terminal substituents being highly dependent on the specific molecular context. nih.gov
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been applied to various subfamilies of piperidine derivatives to predict their biological activities. These models often use 2D and 3D molecular descriptors to correlate the chemical structure with activities like enzyme inhibition or antiproliferative effects. tandfonline.comtandfonline.com Such studies can help in designing new derivatives with enhanced potency and can also shed light on the structural similarities that might lead to similar mechanisms of action. tandfonline.comtandfonline.com
For instance, research on 4-anilidopiperidine analogs, which are structurally related to fentanyl, has shown that replacing the phenethyl group with different aromatic amino acids can modulate their binding affinity for opioid receptors. nih.gov The N-phenyl-N-piperidin-4-yl-propionamide moiety in these analogs appears to be crucial for selective binding to the µ opioid receptor. nih.gov
These SAR studies underscore the importance of the specific arrangement of functional groups on the piperidine scaffold. For this compound, the position of the hydroxyl group at C5, the gem-dimethyl groups at C4, and the ketone at C2 are all expected to play a definitive role in its biological profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the dimethyl groups can provide steric bulk and influence the molecule's conformation and lipophilicity.
Identification of Molecular Targets and Associated Biological Pathways
Identifying the specific molecular targets of piperidine derivatives is key to understanding their therapeutic potential and mechanism of action. In silico and in vitro studies on analogs of this compound have implicated a range of potential protein targets and biological pathways.
Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been used to predict the likely protein targets and pharmacological effects of new piperidine derivatives. clinmedkaz.org These predictions suggest that piperidine-based compounds can interact with a variety of enzymes, receptors, ion channels, and transport systems, indicating a broad spectrum of potential biological activities. clinmedkaz.org
For example, some piperidine derivatives have been found to have an affinity for sigma receptors (S1R and S2R), which are involved in a variety of cellular functions and are implicated in neurological disorders. nih.gov The binding affinity of these compounds is influenced by the protonation state of the piperidine nitrogen at physiological pH. nih.gov
In the context of cancer, certain sulfonamide derivatives containing a 4-methylpiperidine (B120128) moiety have been shown to exhibit potent cytotoxicity against cancer cell lines and to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. acs.org Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of VEGFR-2. acs.org
Furthermore, piperidine derivatives have been investigated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease. The piperidine scaffold is also a key component of molecules that act as Akt1 inhibitors, which are being explored for their antiproliferative activities against various cancer cell lines. tandfonline.com
Given the structural features of this compound, it is plausible that it could interact with a range of biological targets. The lactam functionality, combined with the hydroxyl and dimethyl groups, creates a unique chemical entity that could potentially bind to the active sites of various enzymes or receptors, thereby modulating their activity and influencing associated biological pathways. Further experimental studies are necessary to confirm these potential interactions and to fully elucidate the biological activity of this compound.
Vii. Applications As Synthetic Intermediates and Scaffold Components
Utility in the Synthesis of Functionalized Piperidines
The piperidine (B6355638) ring is a prevalent motif in a vast number of pharmaceuticals and natural products. Consequently, the development of efficient synthetic routes to access highly substituted piperidine derivatives is a significant focus of organic synthesis. While direct examples of 5-Hydroxy-4,4-dimethylpiperidin-2-one being used to synthesize other functionalized piperidines are not extensively documented in publicly available literature, its structure suggests several potential transformations.
The inherent functionalities of this compound, namely the secondary amine (within the lactam), the ketone (as part of the lactam), and the hydroxyl group, offer multiple points for chemical modification. For instance, the hydroxyl group at the C5 position can be a handle for introducing a variety of substituents through etherification, esterification, or oxidation to a ketone. Subsequent reduction of the lactam moiety would then yield a fully saturated, functionalized piperidine.
The gem-dimethyl group at the C4 position provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent centers, potentially leading to diastereoselective syntheses of piperidine derivatives. This steric hindrance can also lock the conformation of the piperidine ring, which is a valuable attribute in drug design for optimizing binding to biological targets.
Below is a table summarizing potential synthetic transformations of this compound to yield functionalized piperidines, based on the reactivity of its functional groups.
| Starting Material | Reagent/Condition | Potential Product |
| This compound | 1. Oxidation (e.g., PCC, Swern) 2. Reduction of lactam (e.g., LiAlH₄) | 4,4-Dimethylpiperidine-2,5-dione |
| This compound | 1. Etherification (e.g., NaH, R-X) 2. Reduction of lactam (e.g., LiAlH₄) | 5-Alkoxy-4,4-dimethylpiperidine |
| This compound | 1. Esterification (e.g., Ac₂O, pyridine) 2. Reduction of lactam (e.g., LiAlH₄) | 5-Acetoxy-4,4-dimethylpiperidine |
Note: These are hypothetical transformations based on standard organic chemistry principles, as direct literature examples are scarce.
Role in the Construction of Complex Heterocyclic Systems
The piperidin-2-one scaffold can serve as a building block for the construction of more complex, fused, or spirocyclic heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions or for the molecule to act as a scaffold upon which other rings can be built.
Although specific examples involving this compound are not readily found in the literature, analogous piperidin-2-one derivatives have been utilized in the synthesis of various bicyclic and polycyclic systems. For example, the lactam nitrogen and the α-carbon can participate in condensation reactions with bifunctional reagents to form fused pyrimidine, imidazole, or other heterocyclic rings.
The hydroxyl group at C5 could also be a key functionality for initiating cyclization. For instance, conversion of the hydroxyl group to a leaving group could be followed by intramolecular nucleophilic attack from the lactam nitrogen (after suitable protection and deprotection steps) to form a bicyclic system.
The potential of this compound as a scaffold is highlighted in the following table, which outlines hypothetical constructions of complex heterocyclic systems.
| Reaction Type | Potential Reagents | Resulting Heterocyclic System |
| Fused Ring Formation | Condensation with a 1,3-dicarbonyl compound | Fused pyranopiperidinone |
| Spirocyclization | Intramolecular cyclization via a tethered electrophile | Spirocyclic ether or lactone |
| Ring Expansion/Contraction | Beckmann or Schmidt rearrangement (on a derivative) | Azepanedione or pyrrolidine (B122466) derivatives |
Note: These examples are illustrative of the potential of the scaffold and are not based on documented reactions of this specific compound.
Contribution to the Development of Chemical Probes and Research Tools
Chemical probes are small molecules used to study and manipulate biological systems. The development of novel scaffolds is crucial for creating probes with high potency and selectivity. The rigid conformation and functional group display of this compound make it an interesting, albeit underexplored, scaffold for the development of chemical probes.
The hydroxyl group can be used as an attachment point for reporter groups such as fluorophores, biotin (B1667282), or photoaffinity labels, which are essential for visualizing and identifying the biological targets of the probe. The piperidinone core can be systematically modified to optimize binding affinity and selectivity for a particular protein target.
While no specific chemical probes based on the this compound scaffold have been reported, the broader class of piperidine-containing molecules has been extensively used in probe development. The unique substitution pattern of this compound could offer advantages in terms of cell permeability, metabolic stability, and target engagement.
The table below summarizes the potential utility of this scaffold in the design of chemical probes.
| Probe Component | Potential Modification on Scaffold | Purpose |
| Recognition Element | Derivatization of the lactam nitrogen or C5-hydroxyl group | To achieve specific binding to a biological target |
| Reporter Tag | Attachment of a fluorophore or biotin to the C5-hydroxyl group | To enable detection and visualization of the probe-target interaction |
| Reactive Group | Introduction of a photo-crosslinker or electrophilic warhead | To facilitate covalent labeling of the target protein for identification |
Note: The application of this specific scaffold in chemical probe development is currently speculative and awaits experimental validation.
Viii. Future Perspectives and Emerging Research Directions
Advancements in Asymmetric Synthesis of Piperidinone Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient asymmetric methods to synthesize enantiomerically pure piperidinone derivatives is a primary focus of modern organic chemistry. Future advancements are expected to move beyond classical resolution techniques towards more elegant and atom-economical catalytic strategies.
Key areas of development include:
Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. Novel C2-symmetric squaramide-based primary diamines, for instance, have been successfully employed as organocatalysts in the asymmetric addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones, yielding products with high enantiomeric excess (up to 96% ee) rsc.org. This approach offers a metal-free alternative for creating chiral centers in piperidinone precursors.
Metal-Catalyzed Hydrogenation : Asymmetric hydrogenation using chiral metal complexes is a powerful tool for establishing stereocenters. Ruthenium(II) and rhodium(I) catalysts have been used for the double reduction of pyridine (B92270) derivatives to chiral piperidines nih.gov. Applying similar catalytic systems to unsaturated piperidinone precursors could provide direct access to hydroxylated derivatives with precise stereochemical control.
Lewis Acid-Promoted Reactions : Chiral Lewis acids are instrumental in promoting asymmetric reactions. One key strategy involves the asymmetric Lewis acid-promoted carbonyl-ene reaction with a chiral glyoxylate (B1226380) ester, which has been effectively used to establish the 1α-hydroxyl group in complex molecules core.ac.uk. This methodology holds potential for the stereoselective installation of the hydroxyl group in compounds like 5-Hydroxy-4,4-dimethylpiperidin-2-one.
Intramolecular Reactions : Enantioselective intramolecular reactions, such as the aza-Michael reaction, provide a robust method for constructing chiral heterocyclic rings. This has been demonstrated in the synthesis of fluorinated indolizidinone derivatives, where a phosphoric acid catalyst derived from (S)-TRIP enabled the creation of fluorinated 4,4-dimethyl pyrrolidines with excellent yields and enantioselectivities nih.gov.
These advancing synthetic strategies will enable the efficient, scalable, and stereocontrolled production of complex piperidinone derivatives for pharmacological screening and development.
Exploration of Novel Biological Targets for Piperidinone Scaffolds
The piperidinone ring is a privileged scaffold in medicinal chemistry, found in molecules with a wide array of biological activities, including antibacterial, antimalarial, and anti-inflammatory properties nih.gov. While established targets exist, ongoing research is focused on identifying novel biological pathways and proteins that can be modulated by new piperidinone derivatives.
Emerging research is targeting:
Kinase Inhibition : A series of compounds featuring a 3-carboxypiperidin-2-one scaffold were designed and evaluated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and survival. The most potent analogs demonstrated significant potency against c-Met kinase, with IC50 values as low as 8.6 nM, and effectively inhibited the proliferation of c-Met-driven cancer cells nih.gov. This highlights the potential of piperidinone scaffolds in developing targeted cancer therapies.
Proteasome Inhibition : Certain novel piperidone compounds, such as 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone, have been shown to induce cell death in various human cancer cell lines, including lymphoma and colon cancer nih.gov. Mechanistic studies revealed that these compounds act as proteasome inhibitors, leading to the accumulation of poly-ubiquitinated proteins, induction of reactive oxygen species (ROS), and ultimately, cell death via the intrinsic apoptotic pathway nih.gov.
Acetylcholinesterase (AChE) Inhibition : The piperidine (B6355638) ring is a central component of Donepezil (B133215), a drug used to treat Alzheimer's disease by inhibiting acetylcholinesterase acs.org. Research into new chirally enriched donepezil analogues based on 2-substituted 4-piperidone (B1582916) scaffolds is ongoing. Biological evaluation of these analogues suggests that the stereochemistry of substituents on the piperidine ring plays a crucial role in the binding behavior within the active site of AChE acs.org.
The structural versatility of the piperidinone core allows for fine-tuning of substituents to achieve high affinity and selectivity for a diverse range of new and challenging biological targets.
Integration of Advanced Computational Techniques for Rational Design
The synergy between experimental chemistry and computational modeling has revolutionized drug discovery. For piperidinone derivatives, computational techniques are becoming indispensable for accelerating the design-synthesis-test cycle. These methods allow researchers to predict how a molecule will interact with its biological target, thereby prioritizing the synthesis of compounds with the highest potential for success. openmedicinalchemistryjournal.comnih.gov
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of a ligand (e.g., a piperidinone derivative) when bound to a target protein. It is widely used to understand binding modes and estimate the strength of the interaction (binding energy) researchgate.net. For example, docking studies can elucidate the binding mode of piperidinone-based inhibitors within the active site of enzymes like c-Met kinase or acetylcholinesterase nih.govopenmedicinalchemistryjournal.com.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity mdpi.com. These models can predict the activity of unsynthesized piperidinone analogues, helping to guide structural modifications to enhance potency.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can reveal crucial information about the stability of the interaction and the conformational changes that occur upon binding, which is not captured by static docking models nih.govmdpi.com.
De Novo Design : These computational tools generate novel molecular structures from scratch that are predicted to have desirable pharmacological properties and fit within the binding site of a target protein openmedicinalchemistryjournal.comresearchgate.net.
By integrating these in silico methods, researchers can rationally design novel piperidinone scaffolds with improved potency, selectivity, and pharmacokinetic properties, significantly reducing the time and cost associated with traditional drug discovery.
Development of Sustainable Synthetic Processes
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. For piperidinone derivatives, the focus is on developing manufacturing processes that are more environmentally friendly, safer, and more efficient.
Future research in this area will likely emphasize:
Green Solvents : Traditional organic syntheses often rely on volatile and hazardous solvents. An emerging trend is the use of greener alternatives. For example, a deep eutectic solvent (DES) composed of glucose and urea (B33335) has been successfully used as an inexpensive and effective reaction medium for the synthesis of various piperidin-4-one derivatives asianpubs.org.
Catalytic Efficiency : Moving from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. This includes the development of highly efficient organocatalytic and metal-catalyzed reactions that minimize waste and energy consumption nih.gov. The nitro-Mannich reaction, a versatile tool for creating carbon-carbon and carbon-nitrogen bonds in one step, is being modified with green chemistry principles for enhanced sustainability in the synthesis of piperidinone-based drugs researchgate.net.
Atom Economy : Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. Atom-efficient methods like the double aza-Michael reaction provide concise and high-yielding access to chiral 2-substituted 4-piperidone building blocks from divinyl ketones acs.org.
Photocatalysis : Organophotocatalysis represents a mild and sustainable approach. A recently developed [1+2+3] strategy enables the one-step synthesis of diverse 2-piperidinones from simple starting materials like inorganic ammonium (B1175870) salts and alkenes at room temperature, avoiding harsh reaction conditions researchgate.net.
The adoption of these sustainable practices will not only reduce the environmental footprint of producing piperidinone-based compounds but also lead to more cost-effective and safer manufacturing processes.
Q & A
Q. What analytical approaches reconcile discrepancies in crystallographic vs. solution-phase structural data?
- Methodological Answer : Crystallographic data may reflect static conformations, while solution NMR captures dynamic states. Use:
- Multi-conformer DFT models to simulate solution-phase flexibility.
- Small-angle X-ray scattering (SAXS) to compare solution and solid-state structures .
Methodological Resources
- Synthesis & Characterization : Refer to protocols for analogous piperidinones in peer-reviewed journals (e.g., Journal of Medicinal Chemistry ).
- Safety & Handling : Follow GHS-aligned SDS guidelines for piperidin-4-one derivatives .
- Computational Tools : Utilize open-source software (SHELX , AutoDock) and commercial suites (Schrödinger) for structural and SAR analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
